molecular formula C7H8FNO2S B1335979 2-Fluoro-5-methylbenzenesulfonamide CAS No. 438539-71-0

2-Fluoro-5-methylbenzenesulfonamide

Cat. No. B1335979
M. Wt: 189.21 g/mol
InChI Key: VOJPGACLESFYOC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The introduction of a fluorine atom into the benzenesulfonamide structure can significantly affect the compound's biological properties, such as enhancing the selectivity and potency of cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis .

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides can involve various strategies, including the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. NFSI has been employed in the synthesis of azepino[4,5-b]indole derivatives through a cycloisomerization process catalyzed by silver, and its interaction with the catalyst has been studied using density functional theory (DFT) calculations . Additionally, NFSI has been used for the fluorination of the thiazole ring of 2,5-diarylthiazoles, leading to the formation of both mono- and trifluorinated products .

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides can be significantly influenced by the position and number of fluorine atoms on the benzene ring. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . Furthermore, the crystal structures of various fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes have been determined, revealing insights into their binding interactions and potency .

Chemical Reactions Analysis

Fluorinated benzenesulfonamides participate in a variety of chemical reactions. For example, NFSI has been used as an oxidant in the reaction of C60 with cyclic amines, yielding tetraaminoaziridino adducts . It has also been employed as a source of electrophilic nitrogen in the palladium-catalyzed diamination of unactivated alkenes, generating cyclic diamine derivatives . Additionally, NFSI has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-methylbenzenesulfonamide and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the acidity, lipophilicity, and metabolic stability of these molecules. The binding of 4-fluorobenzenesulfonamide to carbonic anhydrases has been studied using NMR spectroscopy, providing insights into the stoichiometry and kinetics of the inhibitor-enzyme interaction . The presence of fluorine atoms can also enhance the binding potency of these compounds towards various isozymes, as demonstrated by the high affinity of tetrafluorobenzenesulfonamides for carbonic anhydrases .

Scientific Research Applications

Fluorination Processes

2-Fluoro-5-methylbenzenesulfonamide is utilized in fluorination processes. An example is the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to the formation of 4,6-disubstituted 5-fluoro-2-aminopyrimidines, a process where Ag(I) plays a crucial role (Wang, Cai, Zhang, & Zhao, 2017).

Molecular Dynamics and Quantum Chemical Studies

The compound is also subject to molecular dynamics and quantum chemical studies. For example, in the prediction of inhibition efficiencies of certain piperidine derivatives on iron corrosion, derivatives of 2-fluoro-5-methylbenzenesulfonamide were examined (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Selective Inhibition Studies

It is instrumental in selective inhibition studies, such as the development of cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in the compound notably increased COX1/COX-2 selectivity (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Synthesis of Key Intermediates

This compound is used in the synthesis of key intermediates for various applications. For instance, it is involved in the synthesis of intermediates used in the preparation of pesticides (Du, Chen, Zheng, & Xu, 2005).

Structural Analysis

Structural analysis of closely related sulfonamides, such as N-(2-fluorobenzoyl)-arylsulfonamides, is another area where this compound finds application. The analysis involves intermolecular interactions and crystal structure examination (Suchetan et al., 2016).

Enzyme Interaction Studies

It is also used in the study of enzyme interactions. For example, its complexes with human carbonic anhydrases were studied using fluorine NMR, revealing insights into inhibitor/enzyme stoichiometry (Dugad, Cooley, & Gerig, 1989).

Enantioselective Fluorination

The compound plays a role in enantioselective fluorination, where its structural modifications can influence the reactivity and selectivity in fluorination reactions (Wang, Li, Hu, Yang, Wu, & He, 2014).

Spectroscopic Studies

Spectroscopic studies of related fluorophores, such as those derived from 2-fluoro-5-methylbenzenesulfonamide, are conducted to understand their interaction with specific ions, providing insights into their potential applications (Kimber et al., 2003).

Antibacterial and Anti-inflammatory Potential

Research into the antibacterial and anti-inflammatory potential of derivatives of 2-fluoro-5-methylbenzenesulfonamide is ongoing. Such studies are crucial for the development of therapeutic agents (Abbasi et al., 2017).

properties

IUPAC Name

2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPGACLESFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393519
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylbenzenesulfonamide

CAS RN

438539-71-0
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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